molecular formula C4H6Cl2N3O2P B1497192 (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride CAS No. 25221-53-8

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride

Cat. No. B1497192
CAS RN: 25221-53-8
M. Wt: 229.99 g/mol
InChI Key: LLAFVXRGNOJWJX-UHFFFAOYSA-N
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Description

“(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride” is a chemical compound with the molecular formula C4H6Cl2N3O2P . It has a molecular weight of 229.99 g/mol . The IUPAC name for this compound is 2-dichlorophosphorylimino-1-methylimidazolidin-4-one .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For example, a three-step synthesis process was used to produce a series of novel dihydro-1H-imidazole-2-yl)- [1,1′-biphenyl]-2-carboxamides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CN1CC(=O)NC1=NP(=O)(Cl)Cl . This representation provides a text-based way to describe the structure of the compound in terms of the arrangement of its atoms and bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar structures have been evaluated for their antimicrobial properties . These compounds were found to exhibit excellent DNA gyrase inhibition, suggesting potential applications in the treatment of bacterial infections .


Physical And Chemical Properties Analysis

This compound has a number of computed properties, including a topological polar surface area of 61.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 and a complexity of 286 . Its exact mass and monoisotopic mass are both 228.9574688 g/mol .

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

Imidazole derivatives are foundational structures in many pharmaceuticals due to their bioactive properties. The compound could serve as a key intermediate in the synthesis of drugs that target various diseases. For instance, imidazole-containing compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities . This suggests potential for the compound to be used in the development of new medications with these properties.

properties

IUPAC Name

2-dichlorophosphorylimino-1-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAFVXRGNOJWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride
Reactant of Route 2
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride
Reactant of Route 3
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride
Reactant of Route 4
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride

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